叔丁基4-((1H-咪唑-4-基)磺酰基)-1,4-二氮杂环戊烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

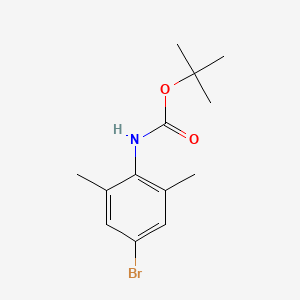

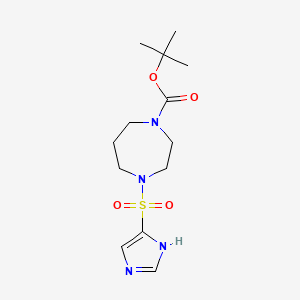

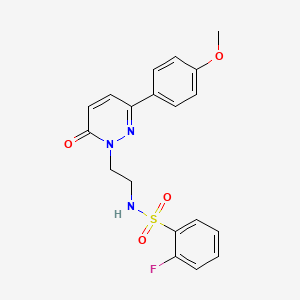

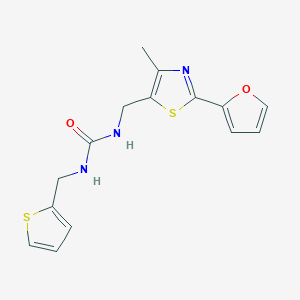

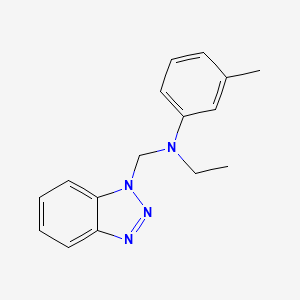

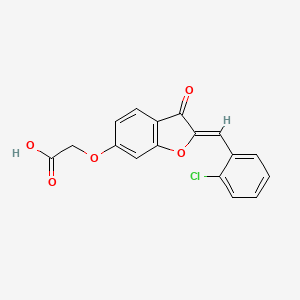

The compound tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a chemical entity that appears to be related to various sulfonamide derivatives and diazepane-containing structures. While the specific compound is not directly mentioned in the provided papers, it shares structural motifs with the compounds discussed in the papers, such as the tert-butyl group, the sulfonyl functional group, and the diazepane ring system. These structural features are commonly found in pharmaceuticals and are often involved in biological activities, such as enzyme inhibition .

Synthesis Analysis

The synthesis of related compounds involves several key steps that could be adapted for the synthesis of tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate. For instance, the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of a Rho–Kinase inhibitor, was achieved through intramolecular cyclization using the Fukuyama–Mitsunobu reaction starting from commercially available amino alcohols . Similarly, N-tert-butanesulfinyl imines have been used as versatile intermediates for the asymmetric synthesis of amines, which could potentially be applied to the synthesis of the imidazole-containing sulfonyl diazepane .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate would likely exhibit strong interactions between the sulfonyl group and the adjacent heterocyclic rings, as indicated by the bond lengths and angles observed in related thiadiazole sulfonamide derivatives . The tert-butyl group is expected to provide steric bulk, potentially influencing the overall molecular conformation and reactivity.

Chemical Reactions Analysis

The tert-butyl group and the sulfonyl moiety are known to participate in various chemical reactions. For example, the tert-butyl group can be deprotected under acidic conditions, and the sulfonyl group can engage in reactions with nucleophiles or serve as an activating group for adjacent functional groups . The imidazole ring is a versatile moiety that can participate in coordination with metals and act as a hydrogen bond donor or acceptor, which could be relevant in potential biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate would be influenced by its functional groups. The tert-butyl group is known to impart hydrophobic character, while the sulfonyl group could contribute to the compound's polarity and solubility in polar solvents. The presence of the imidazole ring might also affect the compound's basicity and ability to engage in hydrogen bonding, which could influence its solubility and stability in various environments .

科学研究应用

化学反应中的合成和用途

- (S)-叔丁基3-甲基-1,4-二氮杂环戊烷-1-羧酸酯是一种密切相关的化合物的实用合成方法,作为Rho激酶抑制剂K-115的关键中间体。该工艺设计用于千克级生产,表明其在工业上适用,并且在大型制药生产中具有重要意义 (Gomi 等人,2012).

- 该分子已用于合成复杂的分子阵列。例如,4-叔丁基苯甲酸与特定的二胺相互作用,形成复杂的客体-主体复合物,从而产生新颖的三维分子阵列 (Armstrong 等人,2002).

催化和合成应用

- 该分子是涉及复杂分子结构和反应的合成途径的一部分。例如,N-杂环稠合四氢-1,4-二氮杂环戊酮的合成涉及区域选择性策略,并产生各种稠合杂环化合物,表明该分子在有机合成中的结构多样性和重要性 (Dzedulionytė 等人,2022).

- 在催化中,4-(1-咪唑鎓基)丁烷磺酸盐(一种相关化合物)作为合成取代咪唑的催化剂显示出前景。它在无溶剂条件下用于多组分反应突出了其在绿色化学和可持续合成工艺中的潜力 (Rahman 等人,2012).

结构和材料科学应用

- 该化合物已在复杂分子结构的设计中得到应用。例如,对氨基甲酸酯衍生物(包括叔丁基衍生物)的研究揭示了强、弱氢键之间的复杂相互作用,导致不同的晶体堆积结构。这些发现对于理解分子相互作用和设计新材料至关重要 (Das 等人,2016).

- 该分子的衍生物已用于研究溶剂对光谱性质的影响,如叔丁基苯基取代化合物的Mg II配合物的合成和分析所示。该研究深入探讨了分子在不同溶剂中的相互作用,这在化学光谱学和材料科学领域具有价值 (Tarakanov 等人,2011).

作用机制

安全和危害

未来方向

Imidazole derivatives have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the development of new synthetic methods and the discovery of new biological activities of imidazole derivatives are expected to be a focus of future research .

属性

IUPAC Name |

tert-butyl 4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O4S/c1-13(2,3)21-12(18)16-5-4-6-17(8-7-16)22(19,20)11-9-14-10-15-11/h9-10H,4-8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKZTZCGKXHEPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid](/img/structure/B2510972.png)

![1-Isopropyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2510976.png)

![[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2510980.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2510983.png)

![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2510993.png)